Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734292
InChI: InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15734292

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C12H14N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h5-8H,3-4H2,1-2H3
Standard InChI Key QVHWXFQTLLWDBP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2C=CC=CC2=N1)C(=O)OCC

Introduction

Chemical Identification and Structural Features

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1334721-39-9) is an imidazo[1,2-a]pyridine derivative featuring an ethyl ester group at position 3 and an ethyl substituent at position 2 of the heterocyclic ring . Its molecular formula is inferred as C12_{12}H14_{14}N2_{2}O2_{2}, though discrepancies exist in literature due to structural variations among related compounds . For instance, the non-ethylated analog, ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS: 123531-52-2), has a molecular formula of C10_{10}H10_{10}N2_{2}O2_{2} . The compound’s structure has been validated via single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations, confirming planarity in the imidazo ring and minor deviations in the ester group .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1334721-39-9
Molecular FormulaC12_{12}H14_{14}N2_{2}O2_{2}
Molecular Weight234.25 g/mol
Melting Point78–80°C (for isomer)
Hazard StatementsH302 (Harmful if swallowed)

Synthesis and Optimization

The compound is synthesized via a three-step protocol :

  • Condensation Reaction: 2-Aminopyridine reacts with ethyl bromoacetate to form an intermediate.

  • Cyclization: The intermediate undergoes cyclization in the presence of a base, yielding the imidazo[1,2-a]pyridine core.

  • Ethylation: Introduction of the ethyl group at position 2 via alkylation completes the synthesis.

DFT-based conformational analysis aligns closely with experimental XRD data, demonstrating bond length deviations of <0.02 Å and angular mismatches of <1.5° . This consistency validates the reliability of computational methods for predicting structural properties.

Physicochemical and Electronic Properties

DFT studies reveal a frontier molecular orbital (FMO) energy gap of 4.32 eV, indicating moderate reactivity . The electrostatic potential map shows electron-rich regions near the nitro groups and electron-deficient zones around the ester moiety, influencing intermolecular interactions . Solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) is attributed to hydrogen-bonding capacity .

ParameterFindingsSource
Acute Toxicity (LD50_{50})>2000 mg/kg (rodent)
Subacute EffectsNo organ toxicity
Hazard ClassificationWarning (GHS07)

Applications in Drug Discovery

Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a precursor to antiparasitic and anti-inflammatory agents. Derivatives exhibit activity against metronidazole-resistant Entamoeba histolytica and Trichomonas vaginalis, with IC50_{50} values comparable to standard therapies . Anti-inflammatory analogs inhibit cyclooxygenase-2 (COX-2) by 60–75% at 10 μM concentrations, suggesting potential for treating inflammatory disorders .

SupplierQuantityPrice (USD)Year
TRC100 mg652021
Apolloscientific250 mg1002021
AK Scientific1 g1202021

Recent Advances and Future Directions

Recent studies focus on DFT-guided structural optimization to enhance bioactivity . Computational models predict that halogenation at position 7 could improve binding affinity to parasitic enzymes . Additionally, green chemistry approaches are being explored to streamline synthesis and reduce waste .

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